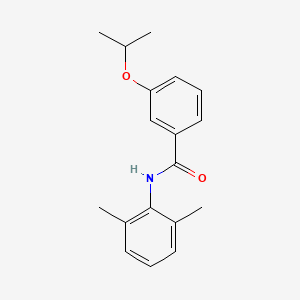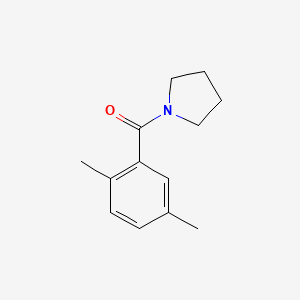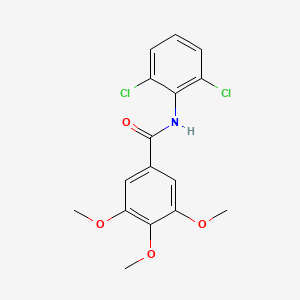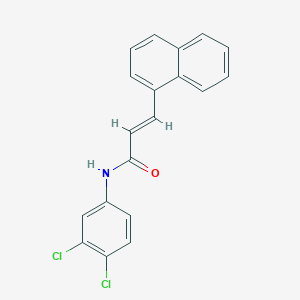
N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves coupling reactions between specific precursors, employing standard organic synthesis techniques. Studies have explored the synthesis of similar compounds, highlighting methods that can potentially be adapted for the synthesis of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. For example, the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and its derivatives showcases a method involving the reaction of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid with substituted benzylamines, using coupling reagents like N,N-carbonyldiimidazole (CDI) (Kamiński et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, and similar compounds, has been elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies provide insights into the crystal structure, molecular geometry, and intermolecular interactions. For instance, research on related compounds has revealed crystal structures that are stabilized by intermolecular hydrogen bonds, which could also be a feature in the crystal structure of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide (Xue Si).
Chemical Reactions and Properties
The chemical reactions and properties of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide can be inferred from studies on similar compounds, focusing on their reactivity, functional group transformations, and interaction with other chemicals. These compounds often exhibit specific reactivities due to their functional groups, such as the pyrrolidinyl ring and the amide bond, which play crucial roles in their chemical behavior.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, of compounds like N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, have been characterized in several studies. For instance, the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) provide insights into the crystallization process and physical dimensions of the crystals, which can be relevant for understanding the physical properties of N-(4-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide (S. Prabhu et al., 2001).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-3-10(4-2-9)15-11(17)7-8-16-12(18)5-6-13(16)19/h1-4H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCIXICRKSFBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5750286.png)


![methyl 4-{[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5750313.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5750337.png)
![N'-[(2-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5750343.png)


![N-(4-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5750352.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5750367.png)
![4-chloro-N'-({[(4-chlorophenyl)amino]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5750368.png)
